An In-Depth Technical Guide to 2,4-Dichloro-5-methylbenzotrifluoride
An In-Depth Technical Guide to 2,4-Dichloro-5-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-methylbenzotrifluoride is a halogenated aromatic compound of interest in various chemical and pharmaceutical research sectors. Its specific substitution pattern, featuring two chlorine atoms, a methyl group, and a trifluoromethyl group on the benzene ring, imparts unique physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical candidates and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,4-Dichloro-5-methylbenzotrifluoride, along with available information on its synthesis and safety considerations.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 1,5-Dichloro-2-methyl-4-(trifluoromethyl)benzene |
| Synonyms | 2,4-dichloro-5-trifluoromethyltoluene, DCTFT |
| CAS Number | 115571-61-4[3] |
| Molecular Formula | C₈H₅Cl₂F₃[3] |
| Molecular Weight | 229.03 g/mol |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)Cl)C(F)(F)F |
| InChI Key | InChI=1S/C8H5Cl2F3/c1-4-2-5(8(11,12)13)7(10)3-6(4)9/h2-3H,1H3 |
Physical and Chemical Properties
| Property | Value | Source |
| Boiling Point | 212.9 °C at 760 mmHg | ChemNet |
| Density | 1.404 g/cm³ | ChemNet |
| Refractive Index | 1.474 | ChemNet |
| Flash Point | 94.7 °C | ChemNet |
| Vapor Pressure | 0.246 mmHg at 25°C | ChemNet |
| Melting Point | Not available | |
| Solubility | Not available |
Synthesis and Reactivity
Detailed experimental protocols for the synthesis of 2,4-Dichloro-5-methylbenzotrifluoride are not extensively published in peer-reviewed literature. However, its structure suggests that it could be synthesized through multi-step reactions involving halogenation, methylation, and trifluoromethylation of benzene or substituted benzene precursors. The presence of the trifluoromethyl group, a strong electron-withdrawing group, and the two chlorine atoms influence the reactivity of the aromatic ring, particularly in electrophilic and nucleophilic substitution reactions.
Experimental Protocols
While specific experimental protocols for the synthesis and analysis of 2,4-Dichloro-5-methylbenzotrifluoride are scarce, general methodologies for similar compounds can be adapted.
Synthesis: A potential synthetic route could involve the chlorination and methylation of a trifluoromethylbenzene precursor. The precise conditions, including catalysts, solvents, and reaction temperatures, would need to be optimized to achieve a good yield and purity of the final product.
Analytical Methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be crucial for structural elucidation and purity assessment. The ¹H NMR spectrum would show signals corresponding to the aromatic protons and the methyl group protons, with chemical shifts and coupling constants influenced by the surrounding substituents. The ¹⁹F NMR would exhibit a characteristic signal for the CF₃ group.
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Mass Spectrometry (MS): Mass spectrometry, coupled with techniques like Gas Chromatography (GC-MS), would be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
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Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be essential for monitoring reaction progress and assessing the purity of the synthesized compound.
Biological Activity
Currently, there is no publicly available information regarding the biological activity or signaling pathways associated with 2,4-Dichloro-5-methylbenzotrifluoride. Its structural similarity to some known bioactive molecules suggests that it could be a candidate for screening in various biological assays to explore its potential as a lead compound in drug discovery or as an active ingredient in agrochemicals.
Safety and Handling
Detailed toxicological data for 2,4-Dichloro-5-methylbenzotrifluoride is not available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the chemical identity, properties, and potential applications of 2,4-Dichloro-5-methylbenzotrifluoride.
Caption: Interconnectivity of 2,4-Dichloro-5-methylbenzotrifluoride Information.
